2-Amino-4-fluoroheptanoic acid

Description

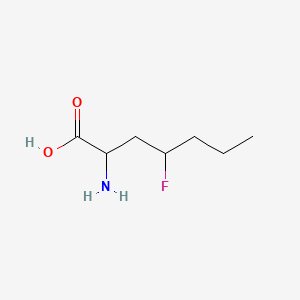

2-Amino-4-fluoroheptanoic acid (CAS# 191986-91-1) is a fluorinated non-proteinogenic amino acid with the molecular formula C₇H₁₄FNO₂ and a molecular weight of 163.19 g/mol . Its structure features an alpha-amino group at position 2 and a fluorine atom at position 4 of a seven-carbon aliphatic chain terminating in a carboxylic acid group. Key physicochemical properties include:

- Density: 1.098 g/cm³ (calculated)

- Boiling Point: 265.7°C at 760 mmHg (calculated)

- Flash Point: 114.5°C (calculated)

- Refractive Index: 1.446 (calculated)

However, detailed toxicological data remain unverified in the provided evidence.

Properties

Molecular Formula |

C7H14FNO2 |

|---|---|

Molecular Weight |

163.19 g/mol |

IUPAC Name |

2-amino-4-fluoroheptanoic acid |

InChI |

InChI=1S/C7H14FNO2/c1-2-3-5(8)4-6(9)7(10)11/h5-6H,2-4,9H2,1H3,(H,10,11) |

InChI Key |

QFXLYPFHIHGWMF-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(CC(C(=O)O)N)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-4-fluoroheptanoic acid typically involves the alkylation of glycine Schiff base with fluorinated alkyl halides under basic conditions. One method employs a recyclable chiral auxiliary to form a Ni(II) complex with glycine Schiff base, which is then alkylated with fluorinated alkyl halides such as CF3-CH2-I. The resultant alkylated Ni(II) complex is disassembled to reclaim the chiral auxiliary and produce the target compound .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis techniques, including the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of recyclable catalysts and green chemistry principles can enhance the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-4-fluoroheptanoic acid undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

Reduction: The carboxyl group can be reduced to form alcohols or aldehydes.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles such as amines, thiols, or halides in the presence of catalysts or under thermal conditions.

Major Products:

Oxidation: Formation of oximes or nitriles.

Reduction: Formation of alcohols or aldehydes.

Substitution: Formation of substituted amino acids or derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Research:

Recent studies have indicated that compounds similar to 2-amino-4-fluoroheptanoic acid exhibit cytotoxic effects against cancer cell lines. For instance, research into related amino acids has shown promise as potential anticancer agents due to their ability to induce apoptosis in tumor cells. The introduction of fluorine may enhance the lipophilicity and metabolic stability of these compounds, making them more effective in targeting cancer cells .

Neuropharmacology:

Fluorinated amino acids are being studied for their potential roles as neurotransmitter modulators. The structural similarity of this compound to neurotransmitters suggests it may influence synaptic transmission or receptor activity. This could lead to developments in treatments for neurological disorders, including depression and anxiety .

Biochemical Applications

Enzyme Inhibition:

The incorporation of fluorine into amino acids can significantly alter their interaction with enzymes. Research indicates that this compound may serve as an inhibitor for specific enzymes involved in metabolic pathways, potentially leading to therapeutic applications in metabolic diseases .

Metabolic Studies:

The compound can be utilized in tracer studies due to its distinct isotopic signature from naturally occurring amino acids. This allows for detailed tracking of metabolic processes in vivo, providing insights into biochemical pathways and disease mechanisms .

Analytical Chemistry

Fluorescent Probes:

The unique properties of this compound make it a candidate for use as a fluorescent probe in various analytical techniques. Its ability to fluoresce under specific conditions can be harnessed for the detection of biological molecules or environmental pollutants .

Chromatographic Applications:

In chromatography, fluorinated compounds often exhibit improved separation characteristics due to their distinct physical properties. This compound can be used as a standard or marker in high-performance liquid chromatography (HPLC) methods aimed at analyzing complex biological samples .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 2-amino-4-fluoroheptanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom can enhance the compound’s binding affinity and specificity by forming strong hydrogen bonds and electrostatic interactions. This can lead to modulation of enzyme activity or receptor signaling pathways, resulting in various biological effects .

Comparison with Similar Compounds

Key Differences :

- Fluorine Impact: The fluorine atom increases molecular weight and polarity, likely elevating boiling point compared to the non-fluorinated analog. Fluorine’s electronegativity may also enhance acidity of the carboxylic group and influence hydrogen bonding .

4-Fluoroheptanoic Acid (Non-amino Analog)

| Property | This compound | 4-Fluoroheptanoic Acid |

|---|---|---|

| Molecular Formula | C₇H₁₄FNO₂ | C₇H₁₃FO₂ |

| Functional Groups | -NH₂, -COOH, -F | -COOH, -F |

| Water Solubility | Moderate (amino acid nature) | Low (aliphatic acid) |

Key Differences :

- Amino Group Contribution: The presence of -NH₂ in this compound improves water solubility and enables participation in peptide bond formation, unlike 4-fluoroheptanoic acid. This makes the former more relevant in peptide synthesis and drug design .

- Biological Interactions: The amino group allows integration into enzyme-active sites or receptor-binding pockets, whereas 4-fluoroheptanoic acid is more likely to function as a metabolic inhibitor or surfactant.

Aromatic Fluorinated Compounds (e.g., 4-Amino-2-phenylphenol)

| Property | This compound | 4-Amino-2-phenylphenol |

|---|---|---|

| Molecular Formula | C₇H₁₄FNO₂ | C₁₂H₁₁NO |

| Structure | Aliphatic chain | Aromatic phenol |

| Toxicity Data | Not available | Unstudied (potential hazard) |

Key Differences :

- Reactivity: Aromatic fluorine in 4-amino-2-phenylphenol participates in resonance effects, directing electrophilic substitution reactions. In contrast, aliphatic fluorine in this compound exerts inductive effects, altering electron density along the carbon chain .

- Applications: Aromatic fluorinated compounds are often used in dyes or polymers, while aliphatic fluorinated amino acids are explored for bioactive molecule design.

Pharmaceutical Derivatives (e.g., (R)-2-Amino-2-phenylacetic Acid)

Key Differences :

- Chirality: (R)-2-Amino-2-phenylacetic acid is a chiral building block for antibiotics like penicillins, whereas this compound’s linear structure may limit stereochemical complexity in drug design .

- Biological Targets: Aromatic amino acids often target bacterial cell wall synthesis, while aliphatic fluorinated analogs might modulate enzyme kinetics or protein folding.

Biological Activity

2-Amino-4-fluoroheptanoic acid (AFHA) is a fluorinated amino acid that has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound, with the molecular formula C7H14FNO2, features a fluorine atom that can influence its biological interactions and metabolic pathways. The following sections detail the biological activity of AFHA, supported by case studies and research findings.

- Molecular Formula : C7H14FNO2

- Molecular Weight : 159.19 g/mol

- CAS Number : 45082489

The biological activity of AFHA is primarily attributed to its structural similarity to naturally occurring amino acids, which allows it to interact with various biological systems. Specifically, its ability to act as a substrate for amino acid transport systems has been investigated. The incorporation of fluorine can enhance lipophilicity and alter the compound's interaction with amino acid transporters.

1. Transport Mechanisms

AFHA has been shown to be a substrate for the L-type amino acid transporter (LAT), which is crucial in mediating the uptake of neutral amino acids in various tissues. Research indicates that compounds with fluorinated side chains often exhibit altered transport characteristics compared to their non-fluorinated counterparts .

2. Anticancer Activity

Preliminary studies suggest that AFHA may possess anticancer properties, similar to other fluorinated amino acids. The introduction of a fluorine atom can enhance the compound's ability to inhibit cancer cell proliferation by interfering with metabolic pathways essential for tumor growth. For instance, compounds structurally related to AFHA have shown significant activity against various cancer cell lines, indicating a potential role for AFHA in cancer therapeutics .

3. Neuroprotective Effects

Fluorinated amino acids have been explored for their neuroprotective properties. AFHA may modulate neurotransmitter levels or receptor activity in the brain, potentially offering protective effects against neurodegenerative diseases. This hypothesis aligns with findings from studies on related compounds that indicate improved neuronal survival under stress conditions .

Case Study 1: Anticancer Activity

A study investigated the effects of AFHA on human cancer cell lines. Results indicated that AFHA inhibited cell proliferation in a dose-dependent manner, with an IC50 value comparable to established anticancer agents. The study highlighted the mechanism involving apoptosis induction and cell cycle arrest at the G1 phase .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast) | 15 | Apoptosis induction |

| HeLa (Cervical) | 20 | Cell cycle arrest (G1 phase) |

| A549 (Lung) | 18 | Apoptosis induction |

Case Study 2: Transport Studies

In vivo biodistribution studies using radiolabeled AFHA demonstrated preferential uptake in tumor tissues compared to normal tissues, suggesting its utility as a tracer in PET imaging applications for cancer diagnosis .

| Tissue Type | Uptake (%ID/g) |

|---|---|

| Tumor | 9.1 |

| Normal Brain | 3.6 |

| Muscle | 0.5 |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-amino-4-fluoroheptanoic acid, and what are their methodological challenges?

- Methodological Answer : Synthesis typically involves fluorination at the 4-position of a heptanoic acid backbone. A plausible route includes:

- Step 1 : Protection of the amino group (e.g., using Boc or Fmoc groups) to prevent side reactions.

- Step 2 : Electrophilic or nucleophilic fluorination using reagents like Selectfluor® or KF in the presence of a catalyst .

- Step 3 : Deprotection and purification via column chromatography or recrystallization.

Q. How is the structure of this compound validated in synthetic workflows?

- Methodological Answer : Use a combination of:

- ¹H/¹³C NMR : To confirm backbone integrity and substituent positions.

- ¹⁹F NMR : For unambiguous identification of fluorine incorporation (δ ~ -120 to -220 ppm for aliphatic C-F bonds) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and isotopic patterns.

Q. What are the primary research applications of fluorinated amino acids like this compound?

- Methodological Answer :

- Enzyme Inhibition Studies : Fluorine’s electronegativity alters substrate binding, making it useful for probing enzyme active sites (e.g., proteases or kinases) .

- Metabolic Tracing : The compound’s stability against defluorination allows tracking in metabolic pathways via ¹⁹F MRI or isotopic labeling .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for this compound?

- Methodological Answer : Discrepancies may arise from:

- Reaction Conditions : Optimize temperature, solvent polarity (e.g., DMF vs. THF), and fluoride source purity.

- Protection-Deprotection Efficiency : Compare Boc vs. Fmoc strategies using kinetic studies (e.g., in situ IR monitoring).

- Statistical Analysis : Apply Design of Experiments (DoE) to identify critical variables (e.g., catalyst loading, reaction time) .

Q. What strategies are effective for enantioselective synthesis of this compound?

- Methodological Answer :

- Chiral Auxiliaries : Use Evans oxazolidinones or Oppolzer’s sultams to control stereochemistry during fluorination.

- Asymmetric Catalysis : Employ transition-metal catalysts (e.g., Pd with chiral ligands) for C-F bond formation.

- Analytical Validation : Confirm enantiomeric excess (ee) via chiral HPLC or capillary electrophoresis .

Q. How can computational modeling aid in studying this compound’s interactions with biological targets?

- Methodological Answer :

- Docking Simulations : Use software like AutoDock Vina to predict binding modes with enzymes (e.g., aminoacyl-tRNA synthetases).

- Molecular Dynamics (MD) : Simulate fluorine’s impact on protein-ligand stability (e.g., hydrophobic interactions or dipole effects) .

- Quantum Mechanics (QM) : Calculate Fukui indices to identify reactive sites for further functionalization.

Q. What experimental approaches address the compound’s stability under physiological conditions?

- Methodological Answer :

- pH Stability Assays : Incubate the compound in buffers (pH 2–9) and monitor degradation via LC-MS.

- Thermal Analysis : Use differential scanning calorimetry (DSC) to assess decomposition thresholds.

- Metabolic Profiling : Expose to liver microsomes and quantify metabolites using tandem MS .

Safety and Handling Considerations

Q. What precautions are necessary when handling this compound in the lab?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.